An In-Depth Technical Guide to 5,6-Dinitro-1H-benzo[d]imidazole: Chemical Properties and Structure
An In-Depth Technical Guide to 5,6-Dinitro-1H-benzo[d]imidazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its unique bicyclic structure, comprising a fusion of benzene and imidazole rings, allows for diverse interactions with biological targets.[2] The introduction of electron-withdrawing groups, such as nitro functionalities, to the benzimidazole core can significantly alter its electronic properties, reactivity, and biological activity, often enhancing its potential as a therapeutic agent.[3] This guide provides a comprehensive technical overview of the chemical properties, structure, and synthesis of 5,6-Dinitro-1H-benzo[d]imidazole, a molecule of considerable interest in the exploration of novel therapeutics. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from closely related analogs to provide a robust predictive profile.
Molecular Structure and Physicochemical Properties
The molecular structure of 5,6-Dinitro-1H-benzo[d]imidazole features a benzimidazole core with two nitro groups attached to the 5 and 6 positions of the benzene ring. This substitution pattern significantly influences the molecule's polarity, solubility, and reactivity.
Table 1: Physicochemical Properties of 5,6-Dinitro-1H-benzo[d]imidazole and Related Compounds
| Property | 5,6-Dinitro-1H-benzo[d]imidazole (Predicted) | 5,6-Dinitrobenzimidazole | 1-Ethyl-5,6-dinitrobenzimidazole |
| Molecular Formula | C₇H₄N₄O₄ | C₇H₄N₄O₄ | C₉H₈N₄O₄ |
| Molecular Weight | 208.13 g/mol | 208.13 g/mol | 236.19 g/mol |
| CAS Number | 50365-37-2 | 50365-37-2 | 27578-65-0 |
| Appearance | Yellowish crystalline powder | Yellowish crystalline powder | Predicted to be a yellow crystalline solid[3] |
| Melting Point | >300 °C | >300 °C | Not available |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like DMSO and DMF. | Soluble in ethanol. | Predicted to be poorly soluble in water; soluble in organic solvents like DMSO and DMF.[3] |
Synthesis of Dinitrobenzimidazoles
The synthesis of 5,6-dinitro-substituted benzimidazoles typically involves the nitration of a benzimidazole precursor. The following protocol is a representative example based on the synthesis of the closely related 1-Ethyl-5,6-dinitrobenzimidazole, which proceeds via electrophilic nitration.[3]
Experimental Protocol: Synthesis of a 5,6-Dinitrobenzimidazole Derivative
Principle: The electrophilic aromatic substitution reaction using a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid, introduces two nitro groups onto the electron-rich benzene ring of the benzimidazole core. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Step-by-Step Methodology:
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Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and submerged in an ice-salt bath to maintain a temperature of 0-5 °C, cautiously and slowly add fuming nitric acid to concentrated sulfuric acid. The exothermic nature of this mixing requires careful temperature control to prevent runaway reactions and ensure safety.
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Nitration Reaction: To the pre-cooled nitrating mixture, add the benzimidazole precursor (e.g., 1H-benzo[d]imidazole) portion-wise over a period of 30 minutes. It is critical to maintain the reaction temperature below 10 °C during the addition to control the rate of reaction and minimize the formation of byproducts.
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Reaction Monitoring: After the complete addition of the substrate, the reaction mixture is stirred at 0-5 °C for an additional hour to ensure the initial reaction proceeds to a significant extent. Subsequently, the mixture is allowed to gradually warm to room temperature and stirred for several more hours to drive the reaction to completion. The progress of the dinitration can be effectively monitored using Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting material.
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Work-up: Upon completion, the reaction mixture is carefully and slowly poured onto a large volume of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the dinitrated product, which is typically insoluble in the aqueous acidic medium.
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Isolation and Purification of Product: The precipitated solid is collected by vacuum filtration and washed extensively with cold water to remove any residual acid. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol, to yield the purified 5,6-Dinitro-1H-benzo[d]imidazole.
Caption: Synthetic workflow for 5,6-Dinitro-1H-benzo[d]imidazole.
Spectral Data and Characterization
The structural elucidation of 5,6-Dinitro-1H-benzo[d]imidazole would rely on a combination of spectroscopic techniques. The expected spectral data, inferred from related compounds, are summarized below.[3]
Table 2: Predicted Spectral Data for 5,6-Dinitro-1H-benzo[d]imidazole
| Technique | Expected Chemical Shifts / Peaks | Interpretation |
| ¹H NMR (in DMSO-d₆) | δ ~8.5-9.0 ppm (s, 2H), δ ~13.0-14.0 ppm (br s, 1H) | Aromatic protons on the dinitro-substituted benzene ring are expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro groups. The imidazole N-H proton will appear as a broad singlet at a very downfield chemical shift. |
| ¹³C NMR (in DMSO-d₆) | δ ~140-150 ppm, δ ~110-120 ppm | Carbons bearing the nitro groups will be significantly deshielded. Other aromatic and imidazole carbons will appear in their characteristic regions. |
| IR (cm⁻¹) | ~3100 (aromatic C-H), ~1550 and ~1350 (asymmetric and symmetric NO₂ stretching), ~1600 (C=N stretching) | Characteristic stretching frequencies for the aromatic C-H bonds, the nitro groups (strong absorptions), and the imidazole C=N bond are expected. |
| Mass Spec (m/z) | Molecular ion peak at 208.13 (M⁺) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro groups. |
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 5,6-Dinitro-1H-benzo[d]imidazole is dominated by the presence of the two nitro groups and the benzimidazole ring system. The electron-deficient nature of the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. The nitro groups can be reduced to amino groups, providing a handle for further chemical modifications and the synthesis of a diverse library of derivatives.
The benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][4] The introduction of nitro groups can further enhance these activities. For instance, nitro-containing compounds are known to act as prodrugs that can be bioreductively activated under hypoxic conditions, a characteristic of solid tumors, leading to selective cytotoxicity.[5] Furthermore, derivatives of 6-nitro-1H-benzimidazole have shown potential as antimicrobial and anticancer agents.[6]
Caption: Logical workflow for drug discovery applications.
Safety and Handling
Dinitroaromatic compounds should be handled with caution as they can be toxic and potentially explosive under certain conditions. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[7] In case of accidental exposure, seek immediate medical attention.
Conclusion
5,6-Dinitro-1H-benzo[d]imidazole represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its predicted chemical properties, driven by the presence of two nitro groups on the benzimidazole core, suggest a unique reactivity profile and the potential for significant biological activity. While further experimental validation of its synthesis, characterization, and pharmacological properties is necessary, the information compiled in this guide, based on closely related analogs, provides a solid foundation for future research endeavors in this area. The exploration of this and similar molecules could lead to the discovery of new and effective treatments for a range of diseases.
References
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El-Sayed, M. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23385-23413. [Link]
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El-Sayed, M. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]
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Gothwal, A., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 27(1), 2-4. [Link]
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Hranjec, M., et al. (2014). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 7(5), 639-653. [Link]
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